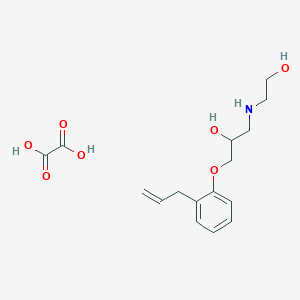

![molecular formula C10H18ClNO2 B2445476 6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride CAS No. 2377033-88-8](/img/structure/B2445476.png)

6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2377033-88-8 . It has a unique structure and potentially valuable biological activity .

Synthesis Analysis

The synthesis of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride has been a research focus in recent years due to its unique structure and potentially valuable biological activity . The asymmetric synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been reported .Molecular Structure Analysis

The molecular structure of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is represented by the Inchi Code: 1S/C10H17NO2.ClH/c12-9(13)8-3-6-10(11-7-8)4-1-2-5-10;/h8,11H,1-7H2,(H,12,13);1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride include a molecular weight of 219.71 . More detailed properties were not found in the search results.Applications De Recherche Scientifique

Efficient Synthesis Strategies The 6-azaspiro[4.5]decane ring system has been efficiently synthesized through an intramolecular ene reaction of the acylnitroso compound. This process yielded a spirocyclic ene product as a single diastereomer, which was then subjected to highly stereoselective ethynylation, leading to the construction of the azaspirodecane core found in substances like halichlorine and pinnaic acids (Matsumura, Aoyagi, & Kibayashi, 2003).

Crystal Structure Analysis In another study, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined, providing valuable insight into the conformation and chirality of the compound. The research revealed that the cyclohexyl adopts a chair conformation, and the compound is inherently chiral (Wen, 2002).

Synthetic Approaches to Spiroaminals Spiroaminals, including 1-oxa-6-azaspiro[4.5]decane, have attracted interest due to their presence as core structures in natural or synthetic products with significant biological activities. Various synthetic strategies have been developed to create these complex molecules, showcasing the versatility and potential of the 6-azaspiro[4.5]decane framework (Sinibaldi & Canet, 2008).

Lactam Functionality in Select Reactions The reactivity and selectivity of 6-azaspiro[4.5]decane-1,7-dione to nucleophilic attack were investigated, exploring the neighboring effect of the lactam functionality. This research highlighted the influence of the lactam group on the reactivity and the resulting molecular transformations (Hilmey, Gallucci, & Paquette, 2005).

Supramolecular Arrangements in Cyclohexane-Based Derivatives Research into cyclohexane-5-spirohydantoin derivatives, closely related to 6-azaspiro[4.5]decane, shed light on the supramolecular arrangements and the impact of substituents on the cyclohexane ring. This study provided insights into the intermolecular interactions and crystal packing influenced by the cyclohexane structure (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Microbial Reduction Studies Enantioselective microbial reduction of derivatives of 6-azaspiro[4.5]decane was studied, demonstrating the potential of microbial processes in generating specific enantiomers of complex organic molecules (Patel, Chu, Nanduri, Li, Kotnis, Parker, Liu, Mueller, 2005).

Safety and Hazards

Orientations Futures

The future directions for research on 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride could include investigating its potential as a therapeutic agent and exploring its potential applications in materials science. It’s also worth noting that the asymmetric synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been a research focus in recent years .

Propriétés

IUPAC Name |

6-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-9(13)8-3-6-10(11-7-8)4-1-2-5-10;/h8,11H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPJLZCIYPWPIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B2445395.png)

![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)

![1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445398.png)

![tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2445400.png)

![2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B2445405.png)

![2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid](/img/structure/B2445406.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2445413.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2445414.png)